
Ambroxol O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent commonly used in the treatment of respiratory diseases. Ambroxol itself is known for its ability to thin mucus, making it easier to cough up, and is widely used in conditions like chronic bronchitis and asthma. The glucuronidation of ambroxol, resulting in this compound, is a significant metabolic pathway that enhances the compound’s solubility and excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide typically involves the glucuronidation of ambroxol. This process can be carried out enzymatically using recombinant human enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and the continuous supply of substrates and cofactors. The product is then purified using techniques like chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ambroxol O-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, ambroxol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronic acid as a cofactor.
Major Products:
Hydrolysis: Ambroxol and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Ambroxol O-glucuronide has several applications in scientific research:
Mécanisme D'action
Ambroxol O-glucuronide exerts its effects primarily through its role as a metabolite of ambroxol. The glucuronidation process enhances the solubility of ambroxol, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of ambroxol, reducing its potential toxicity . The molecular targets involved include UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
Propofol O-glucuronide: A metabolite of the anesthetic propofol, involved in its detoxification and excretion.
Uniqueness: Ambroxol O-glucuronide is unique due to its specific role in the metabolism of ambroxol, a widely used mucolytic agent. Unlike other glucuronides, it is primarily involved in respiratory therapy, highlighting its importance in treating respiratory diseases .
Propriétés
Formule moléculaire |
C19H26Br2N2O7 |
|---|---|
Poids moléculaire |
554.2 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
Clé InChI |
SWWWCJOOFQHHAM-IOKCRUOTSA-N |
SMILES isomérique |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



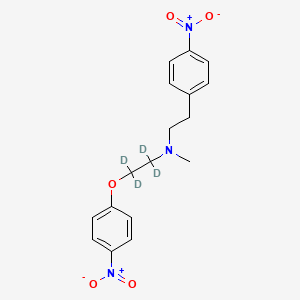
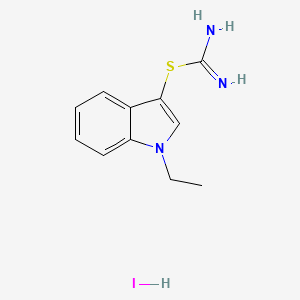
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
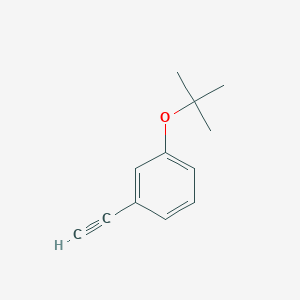
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
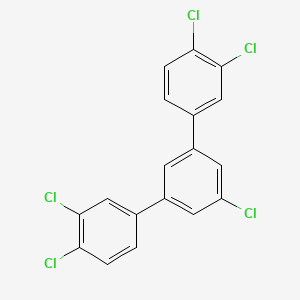
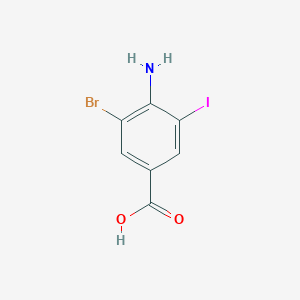
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)

![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
